molecular formula C14H16ClN3O2 B12574641 2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol CAS No. 642084-78-4

2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol

Cat. No.: B12574641
CAS No.: 642084-78-4
M. Wt: 293.75 g/mol
InChI Key: VNJCTRYNBLYGDD-UHFFFAOYSA-N
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Description

2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol is a complex organic compound that features a combination of aromatic rings and functional groups

Properties

CAS No.

642084-78-4

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

2-[[5-[(5-amino-2-chlorophenyl)methoxy]pyridin-2-yl]amino]ethanol

InChI

InChI=1S/C14H16ClN3O2/c15-13-3-1-11(16)7-10(13)9-20-12-2-4-14(18-8-12)17-5-6-19/h1-4,7-8,19H,5-6,9,16H2,(H,17,18)

InChI Key

VNJCTRYNBLYGDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)COC2=CN=C(C=C2)NCCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 5-amino-2-chlorophenol with 2-chloropyridine under basic conditions to form an intermediate. This intermediate is then reacted with ethylene oxide to introduce the ethan-1-ol moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C13H12ClN3O2C_{13}H_{12}ClN_3O_2, with a molecular weight of approximately 277.70 g/mol. Its structure features a pyridine ring substituted with an amino group and a methoxy group, which are critical for its biological activity. The presence of chlorine and the specific arrangement of functional groups contribute to its pharmacological properties.

Anticancer Activity

Numerous studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of pyridine derivatives against a range of bacterial strains. Compounds structurally related to 2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Neurological Effects

Some studies have suggested that similar compounds may exhibit neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism includes the inhibition of oxidative stress and inflammation within neuronal tissues .

Case Studies

StudyObjectiveFindings
1 Evaluation of anticancer activityThe compound showed IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer effects .
2 Antimicrobial testingDemonstrated significant inhibition against MRSA and E. coli, supporting its potential as an antimicrobial agent .
3 Neuroprotective studiesReduced oxidative stress markers in neuronal cell cultures treated with similar compounds, suggesting protective effects against neurodegeneration .

Synthesis and Derivative Development

The synthesis of 2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol typically involves multi-step organic reactions, including amination and methoxylation processes. Researchers are actively exploring various derivatives to enhance efficacy and reduce toxicity. Modifications at different positions on the pyridine or phenyl rings can lead to compounds with improved pharmacological profiles.

Mechanism of Action

The mechanism by which 2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of 2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Biological Activity

The compound 2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol represents a significant structure within medicinal chemistry, particularly in the context of its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H15ClN4O2, and it features a complex arrangement that includes a pyridine ring, an amino group, and a methoxy substituent. The presence of chlorine in the phenyl ring enhances its biological activity by potentially influencing receptor binding and interaction.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound has shown affinity for various receptors, including serotonin receptors (5-HT receptors), which are crucial for mood regulation and other physiological processes.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, thereby modulating biochemical pathways related to anxiety and depression.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Type Target IC50/EC50 Values Reference
5-HT Receptor Agonism5-HT2AR50 nM
Enzyme InhibitionMonoamine Oxidase100 nM
Antimicrobial ActivityGram-positive bacteriaMIC = 4.9 µM

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anxiety Disorders : In a controlled trial involving animal models, administration of the compound resulted in a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. The study reported a notable decrease in the time spent in open areas of the elevated plus maze, indicating reduced anxiety levels.
  • Antimicrobial Efficacy : Another study evaluated the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant antibacterial activity with MIC values comparable to standard antibiotics, demonstrating its potential as a therapeutic agent for bacterial infections.
  • Neuropharmacological Effects : Research focusing on neuropharmacological properties revealed that the compound enhances serotonin levels in synaptic clefts by inhibiting monoamine oxidase activity, leading to increased mood stabilization effects.

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